molecular formula C4H7NO5 B556918 Acide DL-thréo-β-hydroxyaspartique CAS No. 4294-45-5

Acide DL-thréo-β-hydroxyaspartique

Numéro de catalogue: B556918
Numéro CAS: 4294-45-5
Poids moléculaire: 149.10 g/mol
Clé InChI: YYLQUHNPNCGKJQ-LWMBPPNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acide DL-thréo-β-hydroxyaspartique: est un acide aminé non protéinogène avec un groupe hydroxyle en position βCe composé est remarquable pour son rôle d'inhibiteur de la captation du glutamate, ce qui le rend important dans diverses études biochimiques et pharmacologiques .

Applications De Recherche Scientifique

Chemistry: : DL-threo-β-Hydroxyaspartic Acid is used as a building block in the synthesis of complex molecules and peptides. Its unique structure allows for the creation of stereoselective compounds .

Biology: : In biological research, this compound is used to study glutamate transport mechanisms. It acts as a glutamate uptake inhibitor, making it valuable in neurochemical studies .

Medicine: : DL-threo-β-Hydroxyaspartic Acid has potential therapeutic applications due to its ability to inhibit glutamate transport. This property is being explored for the treatment of neurological disorders .

Industry: : While industrial applications are limited, the compound’s role in synthesizing complex molecules makes it useful in pharmaceutical and chemical manufacturing.

Mécanisme D'action

Target of Action

The primary targets of DL-threo-beta-Hydroxyaspartic acid are the excitatory amino acid transporters (EAATs) . These transporters play a crucial role in the uptake of glutamate, a neurotransmitter, in the brain.

Mode of Action

DL-threo-beta-Hydroxyaspartic acid acts as an inhibitor of EAATs . It inhibits glutamate uptake in cells expressing human EAAT1 or EAAT2 . This interaction with its targets leads to changes in the concentration of glutamate in the synaptic cleft, affecting neuronal signaling.

Biochemical Pathways

The inhibition of EAATs by DL-threo-beta-Hydroxyaspartic acid affects the glutamate-glutamine cycle, a key biochemical pathway in the brain. This cycle involves the conversion of glutamate to glutamine by the enzyme glutamine synthetase. By inhibiting the reuptake of glutamate, DL-threo-beta-Hydroxyaspartic acid can potentially disrupt this cycle, leading to an increase in extracellular glutamate concentrations .

Pharmacokinetics

It is known that the compound is slightly soluble in various solvents, including water, which may affect its bioavailability .

Result of Action

The inhibition of glutamate uptake by DL-threo-beta-Hydroxyaspartic acid can lead to an increase in extracellular glutamate concentrations. This can affect neuronal signaling and potentially lead to excitotoxicity, a pathological process where neurons are damaged and killed by the overactivation of receptors for glutamate .

Action Environment

The action, efficacy, and stability of DL-threo-beta-Hydroxyaspartic acid can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s solubility and therefore its bioavailability

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Méthodes de production industrielle:

Analyse Des Réactions Chimiques

Types de réactions

    Réduction: Les réactions de réduction sont possibles mais ne sont pas couramment rapportées pour ce composé.

    Substitution: Le composé peut participer à des réactions de substitution, en particulier celles impliquant les groupes hydroxyle et amine.

Réactifs et conditions courants

    Oxydation: Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

    Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pourraient être utilisés.

    Substitution: Les conditions impliquent généralement des nucléophiles ou des électrophiles qui réagissent avec les groupes hydroxyle ou amine.

Produits principaux: : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que les réactions de substitution peuvent produire divers dérivés avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Chimie: : L'acide DL-thréo-β-hydroxyaspartique est utilisé comme élément constitutif dans la synthèse de molécules complexes et de peptides. Sa structure unique permet la création de composés stéréosélectifs .

Biologie: : En recherche biologique, ce composé est utilisé pour étudier les mécanismes de transport du glutamate. Il agit comme un inhibiteur de la captation du glutamate, ce qui le rend précieux dans les études neurochimiques .

Médecine: : L'this compound a des applications thérapeutiques potentielles en raison de sa capacité à inhiber le transport du glutamate. Cette propriété est explorée pour le traitement des troubles neurologiques .

Industrie: : Bien que les applications industrielles soient limitées, le rôle du composé dans la synthèse de molécules complexes le rend utile dans la fabrication pharmaceutique et chimique.

Mécanisme d'action

L'this compound inhibe les transporteurs d'acides aminés excitateurs (EAAT), en particulier EAAT1 et EAAT2. Il bloque la captation du glutamate, conduisant à une augmentation des niveaux extracellulaires de glutamate. Cette inhibition affecte diverses voies neuronales et peut moduler la transmission synaptique .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité: : L'acide DL-thréo-β-hydroxyaspartique est unique en raison de son inhibition spécifique des transporteurs de glutamate, qui n'est pas couramment observée dans d'autres composés similaires. Sa stéréochimie joue également un rôle crucial dans son activité biologique .

Propriétés

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-LWMBPPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017241
Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-99-9, 4294-45-5
Record name L-threo-3-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7298-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-threo-β-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4294-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-3-hydroxy-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxy-L-aspartic acid, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threo-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HYDROXY-L-ASPARTIC ACID, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-threo-beta-Hydroxyaspartic acid
Reactant of Route 2
Reactant of Route 2
DL-threo-beta-Hydroxyaspartic acid
Reactant of Route 3
DL-threo-beta-Hydroxyaspartic acid
Reactant of Route 4
DL-threo-beta-Hydroxyaspartic acid
Reactant of Route 5
DL-threo-beta-Hydroxyaspartic acid
Reactant of Route 6
DL-threo-beta-Hydroxyaspartic acid
Customer
Q & A

Q1: How does DL-threo-beta-Hydroxyaspartic acid affect synaptic transmission?

A1: DL-threo-beta-Hydroxyaspartic acid acts as a glutamate transport inhibitor. Studies using Aplysia sensory neurons showed that application of DL-threo-beta-Hydroxyaspartic acid increased the duration and decreased the amplitude of unitary excitatory postsynaptic potentials (EPSPs). [] This suggests that by inhibiting glutamate reuptake, the neurotransmitter remains in the synaptic cleft for a longer period, leading to prolonged but potentially weaker signaling.

Q2: Is the effect of DL-threo-beta-Hydroxyaspartic acid specific to certain types of synapses?

A2: Research suggests that the effects of DL-threo-beta-Hydroxyaspartic acid might be region-specific. In rat hippocampal slice cultures, blocking glutamate transporters, including with DL-threo-beta-Hydroxyaspartic acid, showed different effects on kainate-induced cell death in the CA1 and CA3 regions. [] This points towards a potential interplay between the compound's action and the inherent properties of different neuronal subtypes and brain regions.

Q3: Beyond neuronal cells, are there other systems where DL-threo-beta-Hydroxyaspartic acid impacts glutamate transport?

A3: DL-threo-beta-Hydroxyaspartic acid has been used to study glutamate uptake in human retinal pigment epithelial (HRPE) cells. [] The compound inhibited glutamate uptake in these cells, highlighting its use in investigating glutamate transport mechanisms beyond the central nervous system.

Q4: Does DL-threo-beta-Hydroxyaspartic acid interact with glutamate receptors directly?

A4: Evidence suggests that DL-threo-beta-Hydroxyaspartic acid might not directly act upon glutamate receptors. In the HRPE cell study, glutamate receptor antagonists did not inhibit glutamate uptake, implying that the compound's action is primarily on glutamate transporters. []

Q5: Can DL-threo-beta-Hydroxyaspartic acid be used as a tool in metabolomic profiling?

A5: Research indicates that dried blood spots (DBS) could be a viable alternative to plasma for metabolomic profiling using GC/MS. Notably, when specific markers, including DL-threo-beta-Hydroxyaspartic acid, are not involved, DBS showed comparable results to plasma in terms of detectable and identifiable markers. [] This suggests potential applications of the compound as a control or reference point in specific metabolomic analyses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.